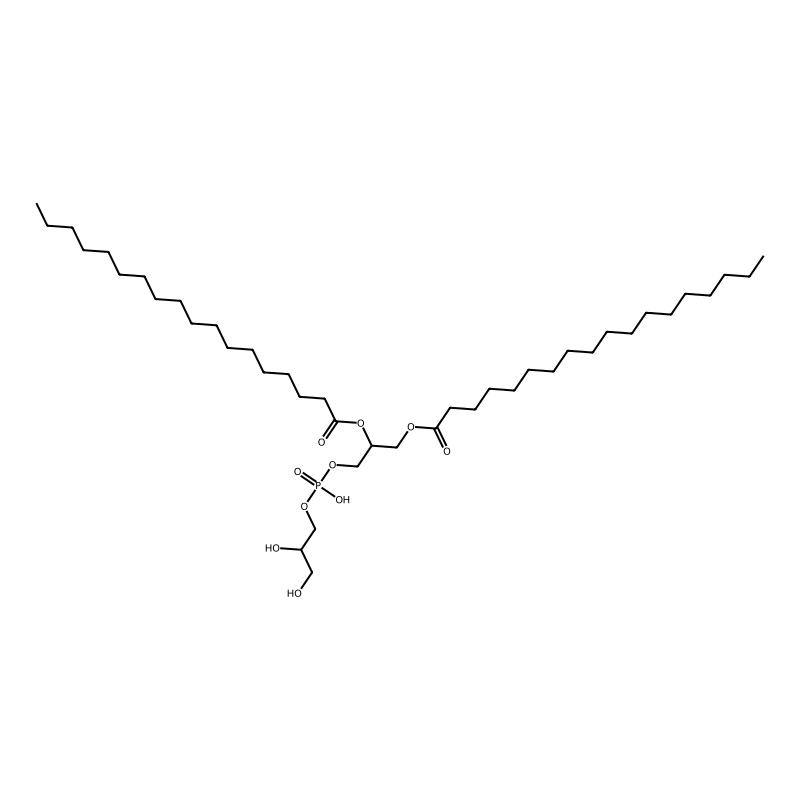

Distearoyl phosphatidylglycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Distearoyl phosphatidylglycerol (DSPG), CAS 4537-78-4, is a fully synthetic, high-purity anionic phospholipid featuring two saturated C18:0 stearic acid chains.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHaYzwRIW9JLpWkPfj0W7CGnU_OUF8BXAshT1nb2Wd2Gc1zh37nh5V3XO33-jvxHaM1Q8MV-0dRXJNCdJyCenls7KJxbg79gb0QpITdlnd3-OuAkvLItuxFR6Y9sU4b2__9EgA4ReLotvspyWq0BShy)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyCL2tDxp22IDhdeMyKMiil23aaafdYwDzyYZX70vJebeqtQ2UEYy4sRiskZfMUGz_YDM6Jn22j2hAYBxKCaPSusimCkRNpRd8Jcie3V1GbFkTHkpAhCfMfJ7_Fm36P0XEIlPpFbjrjKcG_oisaTuS5gNyIjqJJE1s3GVqg2LcL61D_VT2eS4luItfrmVI)] Its primary role in formulation science is as a structural component in lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyCL2tDxp22IDhdeMyKMiil23aaafdYwDzyYZX70vJebeqtQ2UEYy4sRiskZfMUGz_YDM6Jn22j2hAYBxKCaPSusimCkRNpRd8Jcie3V1GbFkTHkpAhCfMfJ7_Fm36P0XEIlPpFbjrjKcG_oisaTuS5gNyIjqJJE1s3GVqg2LcL61D_VT2eS4luItfrmVI)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEkWBVAsgHM6iMzHghwxaPe7fX7sIEwFaWPI4zC6ih543D8S8EM98s62j1JH-zoHoTO7-yL1PbKgmKByCPR4tZH7G2l1_uFxrTqxhE6o49eb_m9uYHToyfIeAPioADEbnA6A%3D%3D)] The long, saturated acyl chains confer a high phase transition temperature (Tm), which results in rigid, stable, and low-permeability membranes at physiological temperatures, a critical attribute for controlling drug release and enhancing formulation stability.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGF0ActGtG2mvByHYQh7eR6vLJ0MvfzRXuoxm03T-AIiyhe2mPGuV5arj7VeSLkqMabF0FCULqNlz8XApXxr4xudW6MVuxOIi02TLScSZuY9VJj-qNR96okZdS6fwRABnjdjUK3_iJaPGyvRZp3goFIllo-HxvMayi4KlaA2ITH5kI-s29gZS_vUxusXo-nUbEVkddFfwAKcno8--tHC6CA4kcNmJv0HoJhPwHpCwU_WYGcwS_LOa7CsZ5efCE%3D)] This defined chemical structure ensures high batch-to-batch reproducibility, a key requirement for pharmaceutical development and manufacturing.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnGd_6f720FH6yO5VvD6RThLB8pVZlGUOA58V0zJoMfWgV_Q97bYtK__q6e_SXjobp6GbHJ2FAefK7fRepMAkdCdF9kdfclSO_pfajvShk_SKQt5DbnzVgKSfh61zZsdeMKpQCzonh4RQpQQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkqJb-Ekz5HftDThKrksGgigppDyUgJWpnyxH27XQU7EELbMR4TJ0VCwUpzOe0wNwaA6mWB2u33phntAawwTX9CTBWCV-QJc_jvfsmkrX5gUrqq8JJkLrf2GykWn8rJ6d_KptWwFSHQbi7MpySUX0zApCie5I_9pDc5C-mLGcvFvBKgKKBIgT0Q6mI8sMRIisT_A%3D%3D)]

References

- [1] van Hoogevest, P. and Wendel, A. (2014), The use of natural and synthetic phospholipids as pharmaceutical excipients. Eur. J. Lipid Sci. Technol., 116: 1088-1107.

- [4] Khan, D. R., et al. (2008). Temperature-dependant stability comparison between liposomes composed of DSPC or DPPC and their derivatives. AAPS PharmSciTech, 9(3), 913-919.

- [5] What Are The Differences Between (Advantages Of) Synthetic And Natural Phospholipids? Avanti Polar Lipids. Technical Document.

Substituting Distearoyl phosphatidylglycerol (DSPG) with shorter-chain analogs like Dipalmitoyl-PG (DPPG, C16:0) or Dimyristoyl-PG (DMPG, C14:0) is not a viable cost-saving measure; it is a fundamental alteration of the formulation's physical properties. The C18:0 acyl chains of DSPG are directly responsible for its high phase transition temperature (Tm), which dictates membrane rigidity, thermal stability, and drug retention characteristics.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUPfaRIuVVwNNqrNGXTG7NiUpjobTUnqWHO8hliK5YVqXB686fBv9xcbKLwOG0u4vhuMhalUtSJs_ITASzBrW8K2f1ngGsw_y7mCgyqHtbVLM9TYc6E7Cnjxo1UP0LCh7W5jeZbRTWM5ozMuWLPS2bssPAgPBegyNxZ5YTNDPQ_w%3D%3D)] Using a shorter-chain PG will lower the Tm, creating a more fluid and permeable membrane at physiological temperatures, potentially leading to premature drug leakage and reduced shelf-life.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGF0ActGtG2mvByHYQh7eR6vLJ0MvfzRXuoxm03T-AIiyhe2mPGuV5arj7VeSLkqMabF0FCULqNlz8XApXxr4xudW6MVuxOIi02TLScSZuY9VJj-qNR96okZdS6fwRABnjdjUK3_iJaPGyvRZp3goFIllo-HxvMayi4KlaA2ITH5kI-s29gZS_vUxusXo-nUbEVkddFfwAKcno8--tHC6CA4kcNmJv0HoJhPwHpCwU_WYGcwS_LOa7CsZ5efCE%3D)] Similarly, replacing DSPG with natural-source, mixed-chain lipids (e.g., Egg-PG) introduces compositional variability, compromising the batch-to-batch consistency essential for regulatory approval and reproducible manufacturing in clinical and commercial settings.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnGd_6f720FH6yO5VvD6RThLB8pVZlGUOA58V0zJoMfWgV_Q97bYtK__q6e_SXjobp6GbHJ2FAefK7fRepMAkdCdF9kdfclSO_pfajvShk_SKQt5DbnzVgKSfh61zZsdeMKpQCzonh4RQpQQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkqJb-Ekz5HftDThKrksGgigppDyUgJWpnyxH27XQU7EELbMR4TJ0VCwUpzOe0wNwaA6mWB2u33phntAawwTX9CTBWCV-QJc_jvfsmkrX5gUrqq8JJkLrf2GykWn8rJ6d_KptWwFSHQbi7MpySUX0zApCie5I_9pDc5C-mLGcvFvBKgKKBIgT0Q6mI8sMRIisT_A%3D%3D)]

References

- [1] Blok, M. C., Van Deenen, L. L. M., & De Gier, J. (1977). The effect of chain length and lipid phase transitions on the selective permeability properties of liposomes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 464(3), 509-518.

- [2] Khan, D. R., et al. (2008). Temperature-dependant stability comparison between liposomes composed of DSPC or DPPC and their derivatives. AAPS PharmSciTech, 9(3), 913-919.

- [3] van Hoogevest, P. and Wendel, A. (2014), The use of natural and synthetic phospholipids as pharmaceutical excipients. Eur. J. Lipid Sci. Technol., 116: 1088-1107.

- [4] What Are The Differences Between (Advantages Of) Synthetic And Natural Phospholipids? Avanti Polar Lipids. Technical Document.

Superior Thermal Stability: Higher Phase Transition Temperature for Rigid Membranes

The primary differentiator for DSPG is its significantly higher main phase transition temperature (Tm) compared to its shorter-chain analogs. This property is a direct result of the longer C18:0 acyl chains, which exhibit stronger van der Waals interactions. Formulations using DSPG remain in a more rigid, ordered (gel) state at physiological temperatures, which is critical for minimizing passive drug leakage.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEkWBVAsgHM6iMzHghwxaPe7fX7sIEwFaWPI4zC6ih543D8S8EM98s62j1JH-zoHoTO7-yL1PbKgmKByCPR4tZH7G2l1_uFxrTqxhE6o49eb_m9uYHToyfIeAPioADEbnA6A%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRDH6ewRivoiWjkJugBKcpOsUID6HfUt5xhGVCNYPt1zLB2W0SWbczPo81Yeut9WMy7c54ahUmI6W-SBxXOjrGamxoMRYWSO5MPLND0Ns4mBldYqLA8bwRjikZDwfd0L0ia28dCyUy-Y5eMWRFsP4%3D)]

| Evidence Dimension | Main Phase Transition Temperature (Tm) |

| Target Compound Data | DSPG (C18:0): ~74.5 °C |

| Comparator Or Baseline | DPPG (C16:0): ~41 °C | DMPG (C14:0): ~23 °C |

| Quantified Difference | DSPG's Tm is ~33.5 °C higher than DPPG and ~51.5 °C higher than DMPG. |

| Conditions | Aqueous dispersion, measured by Differential Scanning Calorimetry (DSC). |

This higher Tm directly translates to greater liposome stability and better drug retention during storage and in circulation, a critical parameter for developing effective drug delivery systems.

Enhanced Formulation Stability: Reduced Leakage at Physiological and Elevated Temperatures

The practical consequence of a higher Tm is superior cargo retention, especially under thermal stress. In a direct comparison of liposomes formulated with different saturated phospholipids, those containing the C18:0 acyl chain (from DSPC) were substantially more stable than those with the C16:0 chain (from DPPC). At 37 °C after 4 weeks, DSPC-based liposomes showed 50% fluorophore release, whereas DPPC-based liposomes showed 90% release.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRDH6ewRivoiWjkJugBKcpOsUID6HfUt5xhGVCNYPt1zLB2W0SWbczPo81Yeut9WMy7c54ahUmI6W-SBxXOjrGamxoMRYWSO5MPLND0Ns4mBldYqLA8bwRjikZDwfd0L0ia28dCyUy-Y5eMWRFsP4%3D)] This class-level inference highlights the critical role of the C18:0 chain, as found in DSPG, for maintaining vesicle integrity.

| Evidence Dimension | Fluorophore Leakage (%) after 4 Weeks |

| Target Compound Data | C18:0 based liposomes (DSPC): 50% leakage at 37 °C |

| Comparator Or Baseline | C16:0 based liposomes (DPPC): 90% leakage at 37 °C |

| Quantified Difference | C18:0 liposomes exhibited ~44% less leakage than C16:0 liposomes. |

| Conditions | Liposome stability assay measuring fluorophore release over 4 weeks at 37 °C. |

For developing therapeutics with a viable shelf-life and predictable in-vivo performance, selecting the C18:0 chain of DSPG provides a quantifiable advantage in formulation stability.

Guaranteed Purity and Composition for Manufacturing Reproducibility

As a fully synthetic phospholipid, DSPG offers a defined molecular structure (di-C18:0) and high purity (typically ≥98%).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEkWBVAsgHM6iMzHghwxaPe7fX7sIEwFaWPI4zC6ih543D8S8EM98s62j1JH-zoHoTO7-yL1PbKgmKByCPR4tZH7G2l1_uFxrTqxhE6o49eb_m9uYHToyfIeAPioADEbnA6A%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRDH6ewRivoiWjkJugBKcpOsUID6HfUt5xhGVCNYPt1zLB2W0SWbczPo81Yeut9WMy7c54ahUmI6W-SBxXOjrGamxoMRYWSO5MPLND0Ns4mBldYqLA8bwRjikZDwfd0L0ia28dCyUy-Y5eMWRFsP4%3D)] This eliminates the compositional variability inherent in naturally-derived lipids, such as Egg PG, which contain a mixture of different acyl chains (e.g., C16:0, C18:1, C18:2). This consistency is not a minor detail; it is a prerequisite for reproducible large-scale manufacturing and is critical for meeting the stringent regulatory requirements for clinical and commercial drug products.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnGd_6f720FH6yO5VvD6RThLB8pVZlGUOA58V0zJoMfWgV_Q97bYtK__q6e_SXjobp6GbHJ2FAefK7fRepMAkdCdF9kdfclSO_pfajvShk_SKQt5DbnzVgKSfh61zZsdeMKpQCzonh4RQpQQ%3D%3D)]

| Evidence Dimension | Acyl Chain Composition |

| Target Compound Data | DSPG: Homogeneous C18:0 composition |

| Comparator Or Baseline | Egg PG: Heterogeneous mixture of saturated and unsaturated acyl chains |

| Quantified Difference | 100% defined composition vs. variable, source-dependent composition. |

| Conditions | Standard lipid analysis (e.g., GC-MS) of raw materials. |

Procuring synthetic DSPG mitigates risks in process scale-up and ensures the batch-to-batch consistency required for regulatory filings and reliable product performance.

Formulating Thermally Stable Liposomes for Controlled Drug Release

DSPG is the right choice for creating rigid, low-permeability liposomes intended for drugs that require minimal leakage during circulation or for formulations needing extended shelf-life. Its high phase transition temperature ensures the lipid bilayer remains in the stable gel phase at body temperature, making it ideal for encapsulating cytotoxic agents or other potent molecules where premature release must be avoided.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGF0ActGtG2mvByHYQh7eR6vLJ0MvfzRXuoxm03T-AIiyhe2mPGuV5arj7VeSLkqMabF0FCULqNlz8XApXxr4xudW6MVuxOIi02TLScSZuY9VJj-qNR96okZdS6fwRABnjdjUK3_iJaPGyvRZp3goFIllo-HxvMayi4KlaA2ITH5kI-s29gZS_vUxusXo-nUbEVkddFfwAKcno8--tHC6CA4kcNmJv0HoJhPwHpCwU_WYGcwS_LOa7CsZ5efCE%3D)]

Helper Lipid in High-Stability Lipid Nanoparticles (LNPs)

In the manufacturing of LNPs for nucleic acid delivery (e.g., mRNA, siRNA), DSPG serves as a critical anionic helper lipid. The structural rigidity imparted by its C18:0 chains contributes to the overall stability of the nanoparticle, protecting the payload and ensuring consistent particle characteristics, which is a key quality attribute for these advanced therapeutics.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-C3kOXAIraZlBpYfe47a8PVi346Cx608ZGRbSdSDV9F7Ek3U7adGUZ-Db6odQoy1Z9J4LBPug1xme-fZz-LptxeOx4n_raQ-51CLvmB-6WLhWtyLFNI4yBLpC50q9P1OS_P1fg7DfT90tIg%3D%3D)]

Development of Tolerogenic Vaccines and Immunotherapies

The specific anionic properties of DSPG have been leveraged in vaccine development. Liposomes formulated with DSPG have been shown to induce antigen-specific regulatory T cells (Tregs), which can suppress unwanted immune responses. This makes DSPG a key excipient for developing tolerogenic vaccines, for example, in the context of treating autoimmune diseases like atherosclerosis.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVy3HTa1RIKH4BoovjOLDqy0000P_guPZEetx9NjBWawqj1i2uZ5WBRsyF3E81N42o5933atanaoEHMtPT8gj0UGrrfKRiqrCWs25pcQG5JHQdv1-64XLJkC7meKAMPXCVVnk%3D)]

Ensuring Reproducibility in Clinical-Grade Formulations

For any application moving towards clinical trials and commercial production, the use of a synthetic, high-purity lipid like DSPG is a process-critical decision. It de-risks manufacturing by ensuring that a key excipient has a defined, consistent composition from batch to batch, simplifying quality control and satisfying regulatory expectations for well-characterized drug products.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnGd_6f720FH6yO5VvD6RThLB8pVZlGUOA58V0zJoMfWgV_Q97bYtK__q6e_SXjobp6GbHJ2FAefK7fRepMAkdCdF9kdfclSO_pfajvShk_SKQt5DbnzVgKSfh61zZsdeMKpQCzonh4RQpQQ%3D%3D)]

References

- [1] Khan, D. R., et al. (2008). Temperature-dependant stability comparison between liposomes composed of DSPC or DPPC and their derivatives. AAPS PharmSciTech, 9(3), 913-919.

- [2] van Hoogevest, P. and Wendel, A. (2014), The use of natural and synthetic phospholipids as pharmaceutical excipients. Eur. J. Lipid Sci. Technol., 116: 1088-1107.

- [3] Kim, J., et al. (2021). Determination of lipid content and stability in lipid nanoparticles using ultra high-performance liquid chromatography in combination with a Corona Charged Aerosol Detector. Journal of Pharmaceutical and Biomedical Analysis, 199, 114032.

- [4] van der Heijden, T., et al. (2018). Anionic 1, 2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) liposomes induce antigen-specific regulatory T cells and prevent atherosclerosis in mice. Journal of controlled release, 291, 135-146.